5-(Hydroxymethyl)-5-methyloxolan-2-one

Description

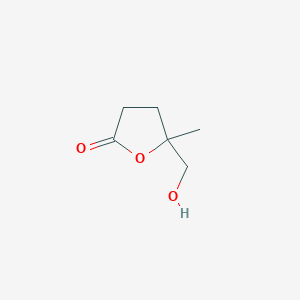

5-(Hydroxymethyl)-5-methyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one ring substituted at the 5-position with both hydroxymethyl and methyl groups. This compound has been isolated from natural sources such as Thalictrum microgynum (小果唐松草) and exhibits antimicrobial activity, particularly against Staphylococcus aureus . Its structure (C₆H₈O₃, molecular weight 128.13 g/mol) suggests polar characteristics due to the hydroxymethyl group, which may enhance solubility in aqueous environments compared to non-polar analogs.

Properties

CAS No. |

74397-28-7 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

5-(hydroxymethyl)-5-methyloxolan-2-one |

InChI |

InChI=1S/C6H10O3/c1-6(4-7)3-2-5(8)9-6/h7H,2-4H2,1H3 |

InChI Key |

KZRFDSUTMHKFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)O1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methyloxolan-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF) under mild conditions using carbon-supported silver nanoparticles as the catalyst . Another method includes the acid-catalyzed dehydration of hexose sugars, such as fructose, to produce HMF, which can then be further converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure high efficiency and selectivity. The process often employs biphasic solvent systems to facilitate the extraction of the product from the reaction mixture . Catalysts such as homogeneous or heterogeneous acids are used to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using catalytic hydrogenation.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as oxygen or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.

Acid catalysts: Such as sulfuric acid for dehydration reactions.

Major Products Formed

The major products formed from these reactions include:

- 2,5-Diformylfuran (DFF)

- 2,5-Furandicarboxylic acid (FDCA)

- 2,5-Bis(hydroxymethyl)furan (BHMF)

Scientific Research Applications

5-(Hydroxymethyl)-5-methyloxolan-2-one has a wide range of applications in scientific research:

- Chemistry : It serves as a platform chemical for the synthesis of various high-value chemicals and polymers .

- Biology : It is used in the study of metabolic pathways and enzyme reactions involving furan derivatives .

- Medicine : The compound is investigated for its potential therapeutic properties, including its role in drug development .

- Industry : It is utilized in the production of bio-based materials, such as biodegradable plastics and resins .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-methyloxolan-2-one involves its interaction with various molecular targets and pathways. For instance, it can act as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure . Additionally, it can undergo enzymatic transformations to produce bioactive metabolites that exert specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs of 5-(hydroxymethyl)-5-methyloxolan-2-one, highlighting substituents, molecular properties, and applications:

Detailed Analysis of Structural and Functional Differences

Antimicrobial Activity

- This compound : Demonstrates specific antimicrobial effects against S. aureus, attributed to the polar hydroxymethyl group, which may interact with bacterial cell membranes or enzymes .

- Long-Chain Alkyl Derivatives (e.g., 5-hexyl-5-methyloxolan-2-one) : Hydrophobic alkyl chains (hexyl) may reduce water solubility but improve lipid membrane penetration, making them candidates for flavor/fragrance industries rather than antimicrobials .

Physicochemical Properties

- Polarity and Solubility : The hydroxymethyl group in this compound increases polarity compared to methoxy or alkyl-substituted analogs. This property likely enhances its bioavailability in biological systems .

- Thermal Stability: Methoxy and ethyl derivatives (e.g., 5-methoxy-5-methyloxolan-2-one) may exhibit higher stability due to reduced steric hindrance and non-polar substituents, favoring applications in organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)-5-methyloxolan-2-one, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via lactonization of substituted furan derivatives or hydroxyl-methylation of oxolan-2-one precursors. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and catalysts like Lewis acids (e.g., BF₃·Et₂O). For example, Gherraf and Tamma (2011) optimized yields (up to 72%) by adjusting stoichiometric ratios of hydroxyl-methylating agents and using anhydrous conditions to suppress side reactions . Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm structural integrity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for oxolanone protons; δ 1.5–1.8 ppm for methyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) provide structural confirmation .

- FT-IR : Peaks at 1750–1780 cm⁻¹ (C=O stretching) and 3400–3500 cm⁻¹ (-OH stretching) are diagnostic .

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar columns) can assess purity and detect impurities, with retention times calibrated against analytical standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from different characterization methods (e.g., NMR vs. XRD)?

- Methodological Answer : Discrepancies often arise from sample polymorphism or solvent-induced conformational changes. For example, crystallographic data (XRD) may reveal a different spatial arrangement than solution-state NMR due to crystal packing effects. To address this:

- Perform variable-temperature NMR to assess dynamic behavior.

- Use DFT calculations to compare theoretical and experimental spectra .

- Cross-validate with solid-state NMR or PXRD for crystalline samples .

Q. What role does this compound play in the synthesis of bioactive molecules, and what functionalization strategies are employed?

- Methodological Answer : The compound serves as a chiral building block for pharmaceuticals, such as antiviral or anti-inflammatory agents. Functionalization strategies include:

- Hydroxyl group protection (e.g., silylation with TBSCl) to prevent undesired side reactions during coupling steps.

- Ring-opening reactions with nucleophiles (e.g., amines) to generate lactam derivatives .

- Catalytic asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry .

Q. What are the key challenges in analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Pathways : The compound is prone to hydrolysis under acidic/basic conditions, forming hydroxymethyl byproducts. Stability studies should include:

- Forced degradation assays (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) monitored via HPLC .

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (typically >150°C) .

- Storage Recommendations : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation and moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.